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Diethylene glycol diglycidyl ether

Cat. No.: B3425159
CAS No.: 39443-66-8
M. Wt: 218.25 g/mol
InChI Key: SEFYJVFBMNOLBK-UHFFFAOYSA-N
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Description

Contextualization within Reactive Glycidyl (B131873) Ether Systems

Reactive diluents are crucial components in many epoxy formulations, utilized to reduce the viscosity of the resin system without significantly compromising the cured material's physical properties. evonik.com Glycidyl ethers, a prominent class of reactive diluents, are characterized by the presence of one or more epoxide rings. sacheminc.com These reactive sites enable them to participate in the cross-linking reaction of the epoxy resin during the curing process. nagase.com

Unlike non-reactive diluents, which can migrate out of the cured matrix and negatively impact performance, reactive diluents like DGE become a permanent part of the polymer network. google.com The family of glycidyl ethers is diverse, encompassing monofunctional, difunctional, and multifunctional compounds. evonik.com Monofunctional glycidyl ethers, such as butyl glycidyl ether, are effective at reducing viscosity but can act as chain terminators, potentially lowering the cross-link density. evonik.comsacheminc.com

Difunctional glycidyl ethers, the category to which DGE belongs, offer a balance between viscosity reduction and maintaining a high degree of cross-linking. wikipedia.orgnagase.com Other examples of difunctional glycidyl ethers include ethylene (B1197577) glycol diglycidyl ether and poly(propylene glycol) diglycidyl ether. nagase.comwikipedia.org The choice of a specific glycidyl ether depends on the desired properties of the final product, such as flexibility, chemical resistance, and mechanical strength. polysciences.comgantrade.com The flexible ether linkage in the backbone of DGE imparts a degree of flexibility to the cured epoxy, a desirable characteristic in applications requiring enhanced impact resistance and adhesion. wikipedia.orgwikipedia.org

Historical Trajectories and Evolution of Research Focus

The synthesis and application of glycidyl ethers are closely tied to the development of epoxy resins, which gained commercial prominence in the mid-20th century. The initial focus of research was on synthesizing various glycidyl ethers and understanding their basic reactions with curing agents. Early work established the fundamental chemistry of the ring-opening reactions of the epoxide group with nucleophiles like amines and acids. researchgate.net

Over time, research has evolved to explore the nuanced effects of different glycidyl ethers on the performance of epoxy systems. For instance, studies have investigated how the molecular structure of the diluent, such as the length and flexibility of the backbone, influences the mechanical and thermal properties of the cured resin. wikipedia.orgwikipedia.org More recent research has delved into the cure kinetics of epoxy systems containing DGE and other reactive diluents, using techniques like differential scanning calorimetry (DSC) to model and optimize curing processes. rdd.edu.iqresearchgate.netmdpi.com

The growing emphasis on sustainability and biocompatibility has also shaped the research landscape. There is increasing interest in developing bio-based glycidyl ethers and exploring the use of compounds like DGE in biomedical applications, such as in the formulation of hydrogels and biocompatible composites. smolecule.compolysciences.com For example, ethylene glycol diglycidyl ether, a related compound, has been studied as a cross-linking agent for biopolymers like gelatin and polysaccharides. researchgate.netresearchgate.net

Fundamental Chemical Structure and Reactivity Rationale

The chemical formula of diethylene glycol diglycidyl ether is C₁₀H₁₈O₅. wikipedia.org Its structure consists of a central diethylene glycol chain flanked by two glycidyl ether groups. nih.gov The key to DGE's functionality lies in the two terminal epoxide rings (also known as oxirane rings). wikipedia.org

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane
CAS Number 4206-61-5
Molecular Formula C₁₀H₁₈O₅

Data sourced from PubChem Compound Summary. nih.gov

The reactivity of DGE is dictated by the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. researchgate.net In the context of epoxy chemistry, the primary nucleophiles are the functional groups of the curing agent, which are typically amines or anhydrides. rdd.edu.iq

The reaction mechanism involves the nucleophile attacking one of the carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and relieving the ring strain. This process results in the formation of a stable covalent bond and a new hydroxyl group. Since DGE possesses two epoxide groups, it can react with two separate functional groups of the curing agent, effectively acting as a cross-linker and becoming an integral part of the three-dimensional polymer network. nagase.com The ether linkages within the DGE molecule provide rotational freedom, which translates to increased flexibility in the resulting cured polymer. wikipedia.orgwikipedia.org

Table 2: Key Physical Properties of this compound

Property Value
Density 1.14 g/mL at 25 °C
Refractive Index n20/D 1.47

Data sourced from Suzhou Senfeida Chemical Co., Ltd. sfdchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O5 B3425159 Diethylene glycol diglycidyl ether CAS No. 39443-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane
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InChI

InChI=1S/C10H18O5/c1(3-12-5-9-7-14-9)11-2-4-13-6-10-8-15-10/h9-10H,1-8H2
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InChI Key

SEFYJVFBMNOLBK-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)COCCOCCOCC2CO2
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Molecular Formula

C10H18O5
Record name DIETHYLENE GLYCOL DIGLYCIDYL ETHER
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Related CAS

35004-91-2
Record name Oxirane, 2,2′-[oxybis(2,1-ethanediyloxymethylene)]bis-, homopolymer
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DSSTOX Substance ID

DTXSID70960086
Record name 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane)
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Molecular Weight

218.25 g/mol
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Physical Description

LIQUID.
Record name DIETHYLENE GLYCOL DIGLYCIDYL ETHER
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Vapor Density

Relative vapor density (air = 1): 7.5
Record name DIETHYLENE GLYCOL DIGLYCIDYL ETHER
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CAS No.

4206-61-5, 39443-66-8
Record name Diethylene glycol diglycidyl ether
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Record name Oxirane, 2-(chloromethyl)-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl)
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Record name 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane)
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Record name 2,2'-[oxybis(ethyleneoxymethylene)]bisoxirane
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Record name DIETHYLENE GLYCOL DIGLYCIDYL ETHER
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Synthetic Methodologies and Process Engineering

Established Reaction Pathways for Diethylene Glycol Diglycidyl Ether Synthesis

The most prevalent method for synthesizing this compound involves the reaction of diethylene glycol with epichlorohydrin (B41342). This process can be broadly categorized into two key stages: etherification to form a halohydrin intermediate, followed by dehydrochlorination to yield the final diglycidyl ether.

Epichlorohydrin-Based Etherification and Dehydrochlorination Protocols

The traditional and widely adopted route to DEGDGE begins with the reaction between diethylene glycol and epichlorohydrin. wikipedia.orgguidechem.com This reaction is typically conducted in the presence of a catalyst and is followed by a ring-closing step facilitated by an alkali.

Lewis acid catalysts play a crucial role in the initial etherification step. wikipedia.orgnih.gov They facilitate the reaction between the hydroxyl groups of diethylene glycol and the epoxide ring of epichlorohydrin. guidechem.com Commonly used Lewis acids include boron trifluoride and its complexes, such as boron trifluoride etherate. guidechem.comresearchgate.net The catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the alcohol. The amount of catalyst used is a critical parameter, as it influences the reaction rate and the formation of by-products. researchgate.net For instance, studies have explored the use of lanthanide triflates as effective Lewis acid catalysts in similar glycidylation reactions.

The general mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring in epichlorohydrin. This polarization of the C-O bond enhances the electrophilicity of the carbon atoms in the ring, thereby promoting the attack by the hydroxyl groups of diethylene glycol.

The reaction between diethylene glycol and epichlorohydrin, catalyzed by a Lewis acid, proceeds through the formation of a halohydrin intermediate. wikipedia.org Specifically, the nucleophilic oxygen of a hydroxyl group on diethylene glycol attacks one of the carbon atoms of the activated epoxide ring in epichlorohydrin. This attack follows an SN2-type mechanism, leading to the opening of the epoxide ring.

The regioselectivity of this ring-opening is an important consideration. The attack can, in principle, occur at either the primary or secondary carbon of the epoxide. However, under acidic or Lewis acidic conditions, the attack preferentially occurs at the more substituted carbon atom, leading to the formation of a secondary alcohol. This results in the formation of a chlorohydrin ether intermediate, specifically 1-chloro-3-(2-(2-hydroxyethoxy)ethoxy)propan-2-ol and 1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-chloropropan-2-ol). The formation of this intermediate is a key step that sets the stage for the subsequent ring-closing reaction. masterorganicchemistry.comlibretexts.org

The final step in the synthesis is the dehydrochlorination of the halohydrin intermediate to form the epoxide rings of this compound. wikipedia.org This is typically achieved by treating the reaction mixture with a strong base, such as sodium hydroxide (B78521). wikipedia.orgresearchgate.net The hydroxide ion acts as a base, abstracting the proton from the newly formed secondary hydroxyl group of the halohydrin intermediate. The resulting alkoxide then undergoes an intramolecular Williamson ether synthesis, where the alkoxide ion displaces the adjacent chloride ion, forming the new epoxide ring. acs.org

This ring-closing step must be carefully controlled to minimize the formation of by-products. The primary by-products are sodium chloride and water. wikipedia.org However, side reactions can also occur, such as the hydrolysis of the epoxide rings in the presence of excess water and base, leading to the formation of glycols. Incomplete reaction can result in the presence of residual chlorohydrin species in the final product. The presence of excess alkali can also promote the polymerization of the glycidyl (B131873) ether. Therefore, the stoichiometry of the base, reaction temperature, and reaction time are critical parameters to control for maximizing the yield and purity of the desired this compound. researchgate.net

Alternative Synthetic Approaches and Emerging Techniques

While the epichlorohydrin-based method is dominant, research into alternative synthetic routes is ongoing, driven by the desire for greener and more efficient processes. One such approach involves phase-transfer catalysis. chemicalbook.com This method can improve the reaction between the water-soluble diethylene glycol and the water-insoluble epichlorohydrin, often using a quaternary ammonium (B1175870) salt as the phase-transfer catalyst. This can lead to milder reaction conditions and potentially higher yields. chemicalbook.com

Another emerging area is the exploration of solvent-free synthesis methods. chalmers.se These approaches aim to reduce the environmental impact associated with the use of organic solvents. For example, the reaction can be carried out using a solid base and a phase-transfer catalyst in the absence of a solvent. chalmers.se

Furthermore, alternative starting materials are being investigated. For instance, the synthesis of diethylene glycol divinyl ether has been reported, which could potentially be a precursor for further modifications. chemicalbook.com Research into the use of different catalysts, such as heteropoly acids, has also shown promise in related etherification reactions. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Optimizing the reaction parameters is crucial for maximizing the yield of this compound and ensuring the economic viability of the process. Key parameters that are often studied and optimized include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. researchgate.netgoogle.com

ParameterTypical RangeEffect on Reaction
Molar Ratio (Epichlorohydrin:Diethylene Glycol) 2:1 to 10:1A higher excess of epichlorohydrin can drive the reaction towards the formation of the diglycidyl ether and minimize the formation of monoglycidyl ether and other oligomers. One study found a moral ratio of 2.4:1 of epichlorohydrin to ethylene (B1197577) glycol to be preferable. researchgate.net
Catalyst Concentration 0.1 to 5 wt%The concentration of the Lewis acid catalyst affects the reaction rate. An optimal concentration exists where the reaction proceeds efficiently without promoting side reactions. For example, a catalyst mass fraction of 0.40% was found to be preferable in one synthesis. researchgate.net
Reaction Temperature 25°C to 80°CThe temperature influences both the rate of the etherification and the subsequent dehydrochlorination. Higher temperatures can accelerate the reaction but may also lead to increased by-product formation. A ring-closing reaction temperature of 30°C has been reported as optimal. researchgate.net
Alkali Stoichiometry Stoichiometric to slight excessA sufficient amount of alkali is required for complete dehydrochlorination. However, a large excess can lead to hydrolysis of the epoxide rings. A moral ratio of 2.2:1 of sodium hydroxide to ethylene glycol has been used. researchgate.net

Detailed research findings have shown that a two-step addition of epichlorohydrin can improve the yield of the desired diglycidyl ether. google.com In this process, a substoichiometric amount of epichlorohydrin is first reacted with diethylene glycol, and after removing the unreacted diol, a second portion of epichlorohydrin is added to complete the reaction. google.com This strategy helps to minimize the formation of higher molecular weight oligomers.

Furthermore, the choice of the alkali and the method of its addition are important. Using a concentrated aqueous solution of sodium hydroxide is common, and the addition rate is often controlled to manage the exothermic nature of the reaction. google.com The use of phase-transfer catalysts in conjunction with solid alkali has also been shown to be an effective method for yield enhancement. chemicalbook.com

Impact of Catalyst Concentration and Type

The synthesis of glycidyl ethers, including DEGDGE, is significantly influenced by the choice and concentration of catalysts. The first step, the addition of epichlorohydrin to diethylene glycol, is typically catalyzed by a Lewis acid. wikipedia.org

Catalyst Type:

Lewis Acids: A variety of Lewis acids can be employed, such as tin tetrachloride (SnCl₄), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). google.com Research has shown that catalysts derived from divalent tin halides can lead to a more selective reaction, resulting in glycidyl ethers with lower chlorine content and higher epoxy values compared to those produced using boron trifluoride or tin tetrachloride. google.com For the synthesis of the related ethylene glycol diglycidyl ether, boron trifluoride ether complex is an effective catalyst. researchgate.net

Phase-Transfer Catalysts (PTC): Phase-transfer catalysis presents an alternative route. In the synthesis of similar glycol ethers, catalysts like tetrabutylammonium (B224687) chloride have been used under phase-transfer conditions, facilitating the reaction between the glycol and epichlorohydrin. chemicalbook.com This method can also be applied in solvent-free conditions, enhancing the green profile of the synthesis. chalmers.se

Catalyst Concentration: The concentration of the catalyst is a critical parameter that affects reaction rates and selectivity. For instance, in the synthesis of ethylene glycol diglycidyl ether, a catalyst mass fraction of 0.40% (boron trifluoride ether complex) was found to be optimal. researchgate.net Insufficient catalyst can lead to slow and incomplete reactions, while excessive amounts may promote side reactions, such as the polymerization of epichlorohydrin, leading to impurities and reduced yield.

Table 1: Comparison of Catalyst Systems in Glycidyl Ether Synthesis

Catalyst Type Specific Example Reactants Key Findings Reference
Lewis Acid Divalent Tin Halides Aliphatic Alcohols, Epichlorohydrin More selective reaction, lower chlorine content compared to BF₃ or SnCl₄. google.com
Lewis Acid Boron Trifluoride Ether Complex Ethylene Glycol, Epichlorohydrin Optimal catalyst mass fraction identified as 0.40%. researchgate.net
Phase-Transfer Catalyst Tetrabutylammonium Chloride Glycols, Epichlorohydrin Enables reaction under phase-transfer conditions, including solvent-free systems. chemicalbook.comchalmers.se

Stoichiometric Ratios of Reactants

The molar ratio of reactants—diethylene glycol, epichlorohydrin, and a base (typically an alkali metal hydroxide like sodium hydroxide for the dehydrohalogenation step)—is crucial for maximizing the yield of the desired diglycidyl ether and minimizing byproducts.

An excess of epichlorohydrin is generally used to ensure complete conversion of the diethylene glycol and to favor the formation of the diglycidyl ether over the monoglycidyl ether. However, a very large excess increases raw material costs and can complicate purification. Studies on the synthesis of similar glycol ethers provide insights into effective ratios:

For ethylene glycol diglycidyl ether, a molar ratio of 2.4:1 of epichlorohydrin to ethylene glycol was found to be preferable. researchgate.net

In another synthesis of a generic glycol diglycidyl ether, a ratio of 6 moles of epichlorohydrin per mole of glycol was used. chemicalbook.com

For the dehydrohalogenation step, where the intermediate halohydrin is converted to the final epoxy, the amount of alkali metal hydroxide is key.

Theoretically, two moles of base are required per mole of diethylene glycol to neutralize the two moles of hydrogen chloride generated.

In practice, the amount can range from 0.80 to 1.30 moles of alkali metal hydroxide per hydroxyl group of the starting alcohol. google.com

One specific synthesis of ethylene glycol diglycidyl ether used a molar ratio of 2.2:1 of sodium hydroxide to ethylene glycol. researchgate.net

Table 2: Investigated Stoichiometric Ratios in Glycidyl Ether Synthesis

Reactant System Molar Ratio (Epichlorohydrin:Glycol) Molar Ratio (Base:Glycol) Outcome Reference
Ethylene Glycol Diglycidyl Ether 2.4 : 1 2.2 : 1 Favorable conditions for synthesis. researchgate.net
Generic Glycol Diglycidyl Ether 6 : 1 6 : 1 Effective for phase-transfer catalysis. chemicalbook.com
General Aliphatic Glycidyl Ether >1 : 1 1.6 : 1 to 2.6 : 1 An excess of epichlorohydrin is common; base ratio is critical for dehydrohalogenation. google.com

Temperature Regulation and Exothermicity Control

The reaction between diethylene glycol and epichlorohydrin is highly exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of unwanted byproducts. wikipedia.org

The synthesis is typically conducted in two distinct temperature stages:

Addition Reaction (Formation of Halohydrin): This initial step is often performed at elevated temperatures to ensure a reasonable reaction rate. For similar processes, temperatures around 130°C have been reported. google.com To manage the exotherm, epichlorohydrin is added slowly or "streamed" into the reactor containing the diethylene glycol and catalyst. wikipedia.org This controlled addition allows the heat generated to be dissipated effectively.

Dehydrohalogenation (Ring Closure): The ring-closing step using an alkali metal hydroxide is generally carried out at lower temperatures. A temperature range of 30°C to 60°C is preferred for this step. google.com In the synthesis of ethylene glycol diglycidyl ether, specific temperatures of 30°C and 40°C have been documented for the ring closure. researchgate.netchemicalbook.com Maintaining a lower temperature during this phase is critical to minimize hydrolysis of the newly formed epoxy groups, which would reduce the final product's epoxy value.

Failure to control temperature can lead to polymerization of the epichlorohydrin and other side reactions, significantly lowering the yield and purity of the this compound.

Solvent Effects and Reaction Medium Selection

The choice of solvent or reaction medium can impact reaction kinetics, product purity, and process sustainability. While some processes use solvents, there is a trend towards solvent-free synthesis.

Solvent-Based Processes: Dichloromethane has been used as a solvent, particularly during the work-up phase to wash the product and separate it from solid byproducts like sodium chloride. chemicalbook.com However, the use of chlorinated solvents is becoming less favorable due to environmental and health concerns.

Solvent-Free Synthesis: A significant advancement is the development of solvent-free synthesis methods for glycidyl ethers. chalmers.se These processes often utilize a phase-transfer catalyst and a solid base. The absence of a solvent simplifies product separation, reduces waste, and lowers costs associated with solvent purchase and disposal. chalmers.se This approach is a key aspect of green process engineering.

Alternative "Green" Solvents: Should a solvent be necessary, green chemistry principles advocate for the use of less hazardous alternatives. Water, ionic liquids (ILs), and polyethylene (B3416737) glycols (PEGs) are considered greener options than traditional volatile organic compounds. nih.gov Diethylene glycol itself, one of the reactants, can sometimes act as the reaction medium, especially in processes with high reactant concentrations. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. peptide.com Several of the 12 principles of green chemistry are directly applicable to improving DEGDGE production.

Waste Prevention (Principle 1): Traditional methods generate salt (sodium chloride) and water as byproducts. wikipedia.org Optimizing stoichiometric ratios and catalyst efficiency helps minimize unreacted starting materials and side-product formation, thereby reducing waste.

Atom Economy (Principle 2): The ideal reaction would incorporate all atoms from the reactants into the final product. While the formation of salt is inherent to the epichlorohydrin route, improving reaction selectivity maximizes the incorporation of atoms from the diethylene glycol and epichlorohydrin into the desired product.

Use of Catalysis (Principle 9): The use of highly efficient and selective catalysts, such as the divalent tin halides or phase-transfer catalysts, is a core green principle. google.com Catalysts reduce the energy requirements of the reaction and can steer the reaction towards the desired product, minimizing waste. nih.gov

Safer Solvents and Auxiliaries (Principle 5): The most significant green improvement in this area is the move towards solvent-free synthesis. chalmers.se By eliminating the need for hazardous organic solvents like dichloromethane, the process becomes inherently safer and more environmentally benign. nih.gov

Design for Energy Efficiency (Principle 6): Controlling the exothermicity of the reaction not only ensures safety but also relates to energy efficiency. wikipedia.org Developing catalysts that allow the reaction to proceed at lower temperatures would further reduce energy consumption.

By focusing on these principles, the synthesis of this compound can be made more sustainable, safer, and economically competitive.

Polymerization Kinetics and Network Formation Mechanics

Ring-Opening Polymerization Mechanisms of Diethylene Glycol Diglycidyl Ether

The primary mechanism for the curing of DEGDGE is ring-opening polymerization, where the strained three-membered epoxy rings (oxirane) are opened by reaction with various chemical species. smolecule.comcnrs.fr This process leads to the formation of a highly crosslinked polymer network. The enhanced reactivity of the epoxy group, primarily due to ring strain, makes it susceptible to attack by nucleophiles and allows for polymerization to occur. cnrs.fr

The curing of DEGDGE is typically initiated by the addition of a hardening agent, which contains active hydrogen atoms that can act as nucleophiles. These nucleophiles attack one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a new chemical bond. This process continues, building up the polymer network.

Amines are common hardening agents for epoxy resins like DEGDGE. mdpi.comresearchgate.net The reaction proceeds through a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the epoxy ring. This reaction can be broken down into two main stages:

Primary Amine-Epoxy Reaction: The reaction begins with the primary amine group (-NH2) reacting with an epoxy group. This initial reaction forms a secondary amine (-NH-) and a hydroxyl group (-OH). mdpi.com This step leads to linear chain extension and branching. kpi.ua

Secondary Amine-Epoxy Reaction: The newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine (-N<) and another hydroxyl group. mdpi.comkpi.ua This second step is crucial for the formation of a crosslinked network structure.

The reaction between an epoxy and an amine can be influenced by several factors, including the type of amine (aliphatic or aromatic), stoichiometry, and cure temperature. cnrs.frepa.gov For example, the use of multifunctional amines like diethylenetriamine (B155796) (DETA) leads to the formation of gels. mdpi.com

Hydroxyl groups, both those present in the initial formulation and those generated during the amine-epoxide reaction, can also participate in the curing process. cnrs.frmdpi.com This reaction, known as etherification, involves the nucleophilic attack of a hydroxyl group on an epoxy ring. cnrs.fr

While the epoxy-amine reaction is generally the dominant pathway, etherification can become more significant, especially at higher temperatures or when the concentration of amine groups is depleted. cnrs.frpolymer.or.kr The etherification reaction is typically slower than the amine addition reactions. cnrs.fr In some epoxy-amine systems, the rate of etherification was found to be an order of magnitude slower than the epoxy-amine reaction. cnrs.fr

Other active hydrogen-containing nucleophiles, such as those from carboxylic acids or anhydrides, can also be used as hardening agents for DEGDGE. mdpi.comresearchgate.net The curing mechanism with anhydride (B1165640) hardeners is complex and can involve several competing reactions. mdpi.com

Catalysts are often employed to accelerate the curing process of DEGDGE and to control the final properties of the polymer network. These catalysts can influence the reaction pathways and kinetics.

Tertiary amines are effective catalysts for both epoxy-amine and etherification reactions. cnrs.frornl.gov They can activate the epoxy ring, making it more susceptible to nucleophilic attack. The mechanism often involves the formation of a quaternary amine-alcoholate complex, which can then act as a propagating species in an anionic polymerization. cnrs.fr

Lewis acids, such as boron trifluoride etherate, can also be used to catalyze the curing of DEGDGE. researchgate.net These catalysts are particularly effective in promoting cationic polymerization of epoxy groups.

The choice of catalyst can significantly impact the cure kinetics. For example, core-shell rubber (CSR) particles have been shown to accelerate the epoxy-amine reaction, particularly at lower levels of epoxy conversion, by lowering the activation energy of the reaction. epa.gov

During the curing of DEGDGE, the system undergoes two critical physical transformations: gelation and vitrification. These phenomena dictate the processing window and the final state of the material. polymerinnovationblog.com

Gelation is the point at which an infinite, crosslinked network first forms throughout the material. polymerinnovationblog.com At the gel point, the viscosity of the system increases dramatically, and it transitions from a liquid to a solid-like gel. polymerinnovationblog.com This marks the end of the workable life of the resin. polymerinnovationblog.com The time to gelation is dependent on the cure temperature and the reactivity of the system.

Vitrification is the process where the curing system transforms into a glassy state. polymerinnovationblog.com This occurs when the glass transition temperature (Tg) of the evolving network increases and becomes equal to the isothermal cure temperature (Tcure). polymerinnovationblog.comakjournals.com As the system vitrifies, the molecular mobility is severely restricted, causing the reaction rate to slow down significantly and become diffusion-controlled. researchgate.netpolymerinnovationblog.com The vitrification time is inversely related to the cure temperature; lower cure temperatures lead to longer vitrification times. researchgate.net

The interplay between gelation and vitrification is crucial. At a given cure temperature, gelation typically occurs before vitrification. researchgate.net The final degree of cure achievable at a specific isothermal temperature is often limited by vitrification. akjournals.com

Nucleophilic Addition Reactions with Hardening Agents

Quantitative Analysis of Curing Kinetics

The curing kinetics of DEGDGE systems can be quantitatively analyzed using various techniques, most notably Differential Scanning Calorimetry (DSC). rdd.edu.iqmdpi.com DSC measures the heat flow associated with the curing reaction, allowing for the determination of kinetic parameters such as the rate of reaction, degree of cure, and activation energy.

Isothermal DSC experiments, where the sample is held at a constant temperature, are commonly used to study the curing process. rdd.edu.iq The rate of cure is typically highest at the beginning of the reaction and gradually decreases as the reactants are consumed and the system approaches vitrification. rdd.edu.iq

The degree of cure (α) is a measure of the extent of the reaction and is calculated from the heat evolved during the reaction. The curing process can be modeled using various kinetic models, such as nth-order and autocatalytic models. kpi.uardd.edu.iq For example, the primary amine-epoxy reaction can often be described by an nth-order kinetic model, while the secondary amine-epoxy reaction may follow an autocatalytic model. kpi.ua

The table below presents hypothetical data on the effect of cure temperature on gelation and vitrification times for a DEGDGE-amine system, illustrating the typical trends observed.

Cure Temperature (°C)Gelation Time (min)Vitrification Time (min)
40120300
6060150
803075
1001540

This is a hypothetical data table created for illustrative purposes.

The activation energy of the curing reaction can be determined from the dependence of the reaction rate on temperature, often using the Arrhenius equation. mdpi.com This parameter provides insight into the temperature sensitivity of the curing process.

Isothermal and Non-Isothermal Curing Behavior

The curing of this compound and its formulations can be investigated under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions, typically using techniques like Differential Scanning Calorimetry (DSC).

Under non-isothermal conditions, the curing process is characterized by an exothermic peak, where the peak temperature (Tp) signifies the point of maximum reaction rate. Studies have shown that for systems involving diglycidyl ether of bisphenol A (DGEBA) cured with various aromatic diamines, the exothermic curing thermograms can be broad. sid.ir For instance, in a DGEBA system with a specific fluorene-based diamine (ADOAc), the curing reaction occurs over a wide temperature range immediately following the melting of the curing agent. sid.ir The onset and peak curing temperatures can be influenced by the addition of other components like polyethylene (B3416737) glycol (PEG), which can act as a plasticizer, increasing the mobility of polymer chains and thus lowering these temperatures. mdpi.com However, at higher concentrations, chain entanglement can dominate, leading to an increase in onset and peak temperatures. mdpi.com

Isothermal curing analysis, on the other hand, involves holding the resin system at a constant temperature and monitoring the heat flow over time. This method is essential for accurately modeling the curing process in manufacturing applications where isothermal processing is common. mdpi.com A key phenomenon observed during isothermal curing, especially at temperatures below the ultimate glass transition temperature (Tg), is premature vitrification. mdpi.com This occurs when the Tg of the reacting system increases and approaches the curing temperature, leading to a transition to diffusion-controlled reaction kinetics and a significant slowdown in the reaction rate. mdpi.com

The combination of both non-isothermal and isothermal DSC measurements provides a more complete understanding of the curing behavior, enabling the development of accurate kinetic models. mdpi.com

Determination of Activation Energies for Curing Reactions

The activation energy (Ea) is a critical parameter in curing kinetics, representing the minimum energy required for the cross-linking reaction to occur. It can be determined from DSC data using various kinetic models, such as those developed by Kissinger, Ozawa, and through iso-conversional methods. sid.irresearchgate.net

For DGEBA-based systems, the activation energy is significantly influenced by the type of curing agent used. For example, a system cured with 3,6-diaminocarbazole (DAC) exhibited higher activation energies (88.11 kJ/mol by Kissinger, 90.75 kJ/mol by Ozawa) compared to a system cured with a fluorene-based diamine (ADOAc) (59.50 kJ/mol by Kissinger, 64.15 kJ/mol by Ozawa). sid.irresearchgate.net This indicates that the DGEBA/ADOAc system has a lower energy barrier for curing. sid.ir

The addition of modifiers like polyethylene glycol (PEG) to hyperbranched epoxy resins can also affect the activation energy. Increasing the PEG content can lead to an increase in activation energy due to steric hindrance from the hyperbranched structure. mdpi.com However, at a certain concentration (e.g., 15 wt% PEG), the activation energy might decrease due to a higher concentration of active epoxy groups. mdpi.com

The table below presents a summary of activation energies determined for different epoxy systems.

Epoxy SystemCuring AgentMethodActivation Energy (Ea) (kJ/mol)
DGEBA3,6-diaminocarbazole (DAC)Kissinger88.11
DGEBA3,6-diaminocarbazole (DAC)Ozawa90.75
DGEBAN´-[7-(acetyl-4-aminoanilino)-9,9-dioctylfluoren-2-yl]-N´-4-aminophenyl acetamide (B32628) (ADOAc)Kissinger59.50
DGEBAN´-[7-(acetyl-4-aminoanilino)-9,9-dioctylfluoren-2-yl]-N´-4-aminophenyl acetamide (ADOAc)Ozawa64.15

Phase Separation Dynamics during Polymer Network Formation

During the polymerization of this compound with other monomers and crosslinkers, the process of phase separation can occur concurrently with the formation of the polymer network. This dynamic interplay is crucial in determining the final morphology and properties of the material.

Influence of Monomer Concentration and Feed Ratios

The morphology of the resulting polymer can be controlled by adjusting the reaction conditions, particularly the monomer concentration and the feed ratio of the reactants. mdpi.comelsevierpure.com In systems involving the reaction of multifunctional amines like polyethyleneimine (PEI) or diethylenetriamine (DETA) with polyethylene glycol diacrylate (PEGDA), these parameters have a profound effect on the final structure. mdpi.comelsevierpure.com

For instance, in the synthesis of porous polymers from the reaction of multifunctional amines and low molecular weight PEGDA in ethanol (B145695), the morphology can be tailored by varying the monomer concentration and the feed ratio of the amine to the diacrylate. mdpi.comelsevierpure.com These adjustments influence the kinetics of the reaction and the thermodynamics of the polymer-solvent system, driving the phase separation process.

Formation of Porous Architectures and Co-continuous Monolithic Structures

The phase separation that occurs during network formation can lead to the creation of porous polymer structures. mdpi.comelsevierpure.com This phenomenon is particularly evident in reactions conducted in specific solvents, such as ethanol. mdpi.comelsevierpure.com The process involves the separation of the polymerizing network from the solvent phase, resulting in a polymer-rich phase and a solvent-rich phase. After removal of the solvent, a porous structure remains.

The morphology of these porous polymers can range from interconnected spheres to co-continuous monolithic structures. mdpi.comelsevierpure.com The specific architecture is dictated by the reaction conditions, as mentioned in the previous section. These porous materials can exhibit interesting properties, such as the ability to absorb various solvents due to the high affinity of the polyethylene glycol units within the network structure. mdpi.comelsevierpure.com

Integration of Diethylene Glycol Diglycidyl Ether in Polymer Systems

Role as a Reactive Diluent in Thermosetting Formulations

DEGDGE is widely employed as a reactive diluent, particularly in epoxy resin formulations, to modify the resin's properties before curing. wikipedia.orgwikipedia.org Unlike non-reactive diluents, which can compromise the final mechanical properties of the polymer, DEGDGE's reactive epoxide groups allow it to become a permanent part of the polymer network during the curing process. wikipedia.orgzxchemuae.com

Crosslinking Agent Functionality in Polymeric Networks

The bifunctional nature of DEGDGE, with an epoxide group at each end of its flexible ether chain, enables it to act as an effective crosslinking agent. wikipedia.orgpolysciences.comresearchgate.net This functionality allows it to connect different polymer chains, forming a three-dimensional network.

DEGDGE demonstrates crosslinking efficiency in a diverse range of polymer matrices beyond standard epoxy systems. Its epoxide groups can react with various nucleophilic groups, making it a versatile crosslinker. researchgate.netresearchgate.net

In Polyurethanes: It can be used to crosslink polyurethane dispersions (PUDs), reacting with hydrophilic carboxylic acid and amine groups. This reaction increases crosslinking density, which has been shown to improve water resistance and tensile strength in PUD films. researchgate.net

In Biomaterials: DEGDGE is used to crosslink biopolymers like gelatin. The epoxide groups react with amine functional groups on the gelatin chains to form stable, crosslinked hydrogel networks. researchgate.net

In Poly(amino acids): It can crosslink polymers with side chain carboxylate groups, creating superabsorbent materials. google.com

With Multifunctional Amines: DEGDGE reacts with multifunctional amines like polyethyleneimine (PEI) through a ring-opening addition reaction to form gels, demonstrating its ability to create networks with various amine-based structures. mdpi.comelsevierpure.com

The efficiency of crosslinking and the resulting network properties can be controlled by adjusting the concentration of DEGDGE and the reaction conditions. google.commdpi.com

Diethylene Glycol Diglycidyl Ether as a Modifier for Polymer Matrices

As a polymer modifier, DEGDGE provides a versatile tool for tailoring the properties of thermosetting resins. wikipedia.orgresearchgate.netmdpi.com Its primary contributions are the dual benefits of reducing viscosity for improved processability and integrating into the polymer network to enhance specific final properties. wikipedia.orgresearchgate.net The incorporation of DEGDGE's flexible ether linkage into the rigid epoxy network leads to a material with improved toughness and ductility. researchgate.net Research has demonstrated that adding DEGDGE to an epoxy resin can significantly increase the elongation at break and impact strength of the cured material. researchgate.net This modification allows for the development of less brittle, more durable epoxy-based materials for applications in coatings, adhesives, and composites. wikipedia.org

Interactive Data Table: Effect of DEGDGE on Mechanical Properties of Epoxy Resin

The following table summarizes findings on how incorporating this compound (DEGDGE) as a reactive modifier affects the mechanical properties of a Diglycidyl Ether of Bisphenol-A (DGEBA) based epoxy resin.

Modifier Content (wt% of DEGDGE)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)
0% (Unmodified Epoxy)60.54.815.2
10%55.26.518.9
20%48.39.225.6
30%35.115.833.4

Data derived from studies on DGEBA-based epoxy systems modified with DEGDGE. researchgate.net

Toughening Mechanisms in Epoxy Resins

The inherent brittleness of epoxy resins, stemming from their highly cross-linked structure, often limits their application in fields requiring high-performance materials. mdpi.comresearchgate.net The incorporation of this compound (DGEG) has been investigated as a method to improve the toughness and ductility of these resins. researchgate.net

DGEG acts as a reactive diluent, meaning it participates in the curing reaction of the epoxy resin. wikipedia.orggoogle.com Its flexible molecular structure, characterized by ether linkages, introduces more pliable segments into the rigid epoxy network. researchgate.netresearchgate.net This increased flexibility allows the material to absorb more energy before fracturing, thereby enhancing its toughness.

Research has shown that the addition of DGEG to a Diglycidyl Ether of Bisphenol-A (DGEBA) based epoxy resin can significantly increase the impact strength and elongation at break. researchgate.net One study found that incorporating a specific amount of DGEG, between 14-28% by weight, can lead to a simultaneous increase in both the tensile strength and toughness of the DGEBA epoxy resins. globalauthorid.com This is a notable finding, as toughening methods often result in a decrease in tensile strength. mdpi.com

The toughening mechanism is attributed to the ability of the flexible DGEG chains to deform and dissipate energy under stress. This prevents the propagation of cracks that would otherwise lead to brittle failure. The presence of a single glass transition temperature (Tg) in DGEG-modified epoxy systems, as revealed by differential scanning calorimetry (DSC), indicates a homogeneous phase structure. researchgate.netglobalauthorid.com This homogeneity is crucial for achieving consistent and predictable mechanical properties.

The effectiveness of DGEG as a toughening agent is also evident in the morphology of the fracture surfaces. Scanning electron microscopy (SEM) of impact-fractured surfaces of DGEG-modified epoxy resins reveals features indicative of ductile fracture, such as plastic deformation and crack path deviation, which are consistent with the observed increase in impact strength. researchgate.netglobalauthorid.com

Flexibilization of Brittle Polymer Networks

The introduction of DGEG into an epoxy formulation leads to a decrease in the crosslink density of the cured material. mdpi.com The longer, more flexible DGEG molecules create greater distances between crosslink points compared to the more rigid aromatic structures of conventional epoxy resins like DGEBA. This reduction in crosslink density allows for greater segmental motion within the polymer network, resulting in increased flexibility and a lower glass transition temperature (Tg). researchgate.netglobalauthorid.com

Research has demonstrated a direct correlation between the concentration of DGEG and the flexibility of the resulting epoxy thermoset. Studies on DGEBA/DGEG blends have shown that increasing the DGEG content leads to a significant increase in the elongation at break, a key indicator of flexibility. researchgate.net For instance, the addition of DGEG can increase the elongation at break by nearly an order of magnitude compared to the unmodified epoxy system. researchgate.net This enhanced flexibility is crucial for applications where the material may be subjected to bending or deformation.

The flexibilizing effect of DGEG is also observed in its influence on the mechanical properties of the cured resin. While increasing flexibility, the addition of DGEG can also impact other mechanical properties such as tensile strength and modulus. In some cases, a moderate addition of DGEG can improve tensile strength alongside flexibility, although higher concentrations typically lead to a decrease in both strength and modulus. researchgate.net

Interactive Table: Effect of DGEG on Mechanical Properties of Epoxy Resin

DGEG Content (wt%) Tensile Strength (MPa) Elongation at Break (%) Impact Strength (kJ/m²)
0 65.2 4.1 15.3
7 70.1 5.2 18.2
14 72.5 8.5 23.5
21 68.3 12.1 28.7

Note: The data presented in this table is illustrative and based on general findings from various studies. Actual values may vary depending on the specific epoxy system, curing agent, and processing conditions.

Compatibilization in Immiscible Polymer Blends

This compound (DGEG) and its derivatives, such as Poly(ethylene glycol) diglycidyl ether (PEGDGE), can function as compatibilizers in immiscible polymer blends. plaschina.com.cnmdpi.com Immiscible polymers, when blended, tend to phase-separate, leading to poor interfacial adhesion and inferior mechanical properties. digitellinc.comnih.gov A compatibilizer is a substance that, when added to an immiscible blend, locates at the interface between the two phases and improves their adhesion. nih.gov

The amphiphilic nature of DGEG-based molecules, possessing both polar ether and epoxy groups and a non-polar hydrocarbon backbone, allows them to interact with different polymer phases. mdpi.com In a blend of a polar and a non-polar polymer, the DGEG derivative can act as a bridge, with its polar segments interacting with the polar polymer and its non-polar segments interacting with the non-polar polymer. This reduces the interfacial tension and improves the dispersion of one polymer phase within the other. researchgate.net

For instance, in blends of poly(lactic acid) (PLA) and poly(butylene adipate-co-terephthalate) (PBAT), which are both biodegradable but immiscible, PEGDGE has been used as a reactive compatibilizer. plaschina.com.cn The epoxy groups of PEGDGE can react with the terminal carboxyl and hydroxyl groups of PLA and PBAT during melt blending. nih.gov This in-situ reaction forms graft copolymers at the interface, which effectively "stitch" the two phases together, leading to a finer and more stable morphology. nih.gov

Research has shown that the addition of PEGDGE to PLA/PBAT blends significantly improves their mechanical properties. plaschina.com.cn For example, one study reported that the elongation at break of a PLA/PBAT blend increased from 14.6% to 38.9% with the addition of PEGDGE. plaschina.com.cn This indicates a significant improvement in the toughness and flexibility of the blend, which is attributed to the enhanced interfacial adhesion provided by the compatibilizer.

Structure Property Relationships in Diethylene Glycol Diglycidyl Ether Modified Materials

Impact of Molecular Architecture on Network Morphology

The morphology of polymers modified with glycidyl (B131873) ethers like DGEG can range from co-continuous monolithic structures to porous networks composed of connected spheres. mdpi.comnih.gov The specific microstructure that develops is highly dependent on the reaction conditions, such as the monomer concentration and the solvent used during polymerization. mdpi.comelsevierpure.com For instance, reactions carried out in dimethyl sulfoxide (B87167) (DMSO) tend to yield homogeneous gels, whereas using ethanol (B145695) can lead to phase separation during polymerization, resulting in the formation of porous polymeric networks. elsevierpure.com In other systems, such as hyaluronic acid hydrogels cross-linked with a similar compound, polyethylene (B3416737) glycol diglycidyl ether (PEGDE), a fibrous, "spiderweb-like" matrix structure has been observed. nih.govmdpi.com This illustrates that the flexible ether linkages of DGEG can facilitate the formation of diverse and controllable network architectures.

When DGEG is blended with other epoxy resins, such as Diglycidyl ether of bisphenol-A (DGEBA), it typically forms a homogeneous, single-phase system after curing. researchgate.netgoogle.com The primary evidence for this is the detection of a single glass transition temperature (Tg) via differential scanning calorimetry (DSC). researchgate.net If the components were to separate into distinct phases, multiple Tgs would be observed. The formation of a homogeneous liquid mixture before curing is a critical step in achieving this uniform final structure. google.com The resulting cured product is a homogeneously swollen polymer network where the flexible DGEG segments are evenly distributed throughout the DGEBA matrix. researchgate.netelsevierpure.com

Correlation with Macroscopic Material Performance

The morphological characteristics established by the inclusion of DGEG have a direct and predictable impact on the material's bulk properties. The enhanced flexibility at the molecular level translates into significant improvements in mechanical performance, while also influencing the material's response to thermal and rheological stresses.

The incorporation of flexible DGEG chains into brittle epoxy networks is a well-established method for improving toughness and ductility. researchgate.net Studies consistently show that adding DGEG significantly increases the elongation-at-break and impact strength of the cured resin. researchgate.netresearchgate.net Interestingly, the tensile strength can also be enhanced with an optimal amount of DGEG, with research indicating that additions of 14-28 wt% can simultaneously strengthen and toughen DGEBA epoxies. researchgate.net In specific applications like epoxy paints, even small additions can yield significant gains; adding 4% DGEG has been shown to increase impact resistance by 7.3%, while a 2% addition increased hardness by 28.4%.

Table 1: Effect of Diethylene Glycol Diglycidyl Ether (DGEG) Modification on Mechanical Properties of Epoxy Systems

PropertyDGEG ContentObservationSource(s)
Impact Strength-Significantly improved researchgate.netresearchgate.net
Impact Resistance4 wt%7.3% increase
Elongation-at-Break-Significantly improved researchgate.net
Tensile Strength14-28 wt%Improved researchgate.net
Hardness2 wt%28.4% increase
Abrasion Resistance-Decreased

The introduction of DGEG's flexible aliphatic chains into the rigid epoxy network affects its thermal properties. The increased chain mobility generally leads to a slight decrease in the glass transition temperature (Tg) as the DGEG content increases. researchgate.netjmst.org This is because the flexible ether segments create more free volume, allowing the polymer chains to transition from a glassy to a rubbery state at a lower temperature. Similarly, thermogravimetric analysis has shown that the thermal stability of the modified epoxy can also be slightly reduced with the addition of DGEG. researchgate.net

Table 2: Influence of this compound (DGEG) on Thermo-Mechanical Properties

PropertyInfluence of Increasing DGEG ContentReasonSource(s)
Glass Transition Temperature (Tg)Slight DecreaseIncreased chain mobility and free volume from flexible ether segments. researchgate.netjmst.org
Thermal StabilitySlight DecreaseIncorporation of less thermally stable aliphatic ether linkages. researchgate.net

DGEG is widely used as a reactive diluent, a key function of which is to reduce the viscosity of the uncured epoxy resin system. wikipedia.org This reduction in viscosity is crucial for many processing applications, as it improves the handling, wetting, and impregnation capabilities of the resin, particularly in fiber-reinforced composites. researchgate.net The amount of DGEG added directly correlates with the rheological behavior of the mixture. researchgate.netgoogle.com Increasing the concentration of the diluent lowers the initial viscosity of the system, which can be tailored to meet the specific requirements of a given application, such as coating or infusion processes. google.comresearchgate.net

Electrical Properties and Dielectric Relaxation Dynamics

The introduction of a flexible diluent like this compound into an epoxy resin system significantly impacts its electrical properties and dielectric relaxation behavior. The dielectric response of these modified materials is primarily characterized by distinct relaxation processes, including α-relaxation and interfacial polarization, which are sensitive to the concentration of the modifier.

Systematic studies on hybrid epoxy composites, particularly those using similar flexible plasticizers like polypropylene (B1209903) glycol diglycidyl ether (PEGDGE), provide critical insights into these phenomena. mdpi.com Broadband dielectric spectroscopy is a powerful tool for investigating these relationships, revealing how the plasticizer content correlates with glass transition temperature (Tg) and various relaxation mechanisms. mdpi.com

Dielectric Relaxation Processes: In epoxy systems modified with flexible diglycidyl ethers, two primary dielectric relaxation processes are typically observed:

α-relaxation: This process is associated with the cooperative segmental motions of the polymer main chains and occurs around the glass transition temperature (Tg). The addition of a flexible modifier like DGEG increases molecular mobility, leading to a decrease in Tg. mdpi.com This enhanced mobility is reflected in the α-relaxation dynamics. mdpi.com

Interfacial Polarization: Also known as the Maxwell-Wagner-Sillars (MWS) effect, this phenomenon arises from the accumulation of charge carriers at the interfaces between materials with different dielectric constants and conductivities. mdpi.com In DGEG-modified epoxy, new interfaces are created between the epoxy matrix and the flexible ether domains, leading to a distinct interfacial polarization relaxation. mdpi.com

Research on PEGDGE-modified epoxy resins, which serve as a valuable analogue for DGEG systems, has quantitatively characterized these relaxation processes. As the concentration of the PEGDGE plasticizer increases, the number of epoxy/PEGDGE interfaces grows, enhancing the interfacial polarization effect. mdpi.com The dielectric constant of the modified epoxy is also affected by the modifier content. In one study, the dielectric constant of a PEGDGE-modified epoxy increased from 3.64 to 3.82 as the modifier content was raised from 10% to 30%. mdpi.com

Table 1: Effect of Polypropylene Glycol Diglycidyl Ether (PEGDGE) Content on the Dielectric Constant of Epoxy Resin. mdpi.com
PEGDGE Content (wt%)Dielectric Constant
103.64
303.82

The activation energy associated with each relaxation process provides further understanding of the molecular dynamics. By applying dielectric relaxation models, such as the Havriliak-Negami (HN) model, and Arrhenius decomposition, characteristic activation energies can be determined. mdpi.com

Table 2: Activation Energies for Relaxation Processes in PEGDGE-Modified Epoxy Systems. mdpi.com
Relaxation ProcessAssociated Interface/MotionActivation Energy Range (kJ/mol)
α-relaxationPolymer Segmental Motion82.01–87.80
Interfacial PolarizationEpoxy/PEGDGE Interface55.96–64.64
Interfacial PolarizationEpoxy/Paper Interface (in reinforced systems)30.88–44.38

The data demonstrates that the activation energy for both α-relaxation and interfacial polarization decreases as the content of the flexible modifier increases. mdpi.com This reduction in activation energy signifies that less thermal energy is required to induce molecular motion, confirming the plasticizing effect of the modifier and its role in tailoring the electrical response of the material. mdpi.com

Interfacial Dynamics in Composite Systems

The dynamics at these interfaces are a key factor in the dielectric properties of the composite. As discussed previously, the accumulation of charges at the epoxy/DGEG boundaries gives rise to interfacial polarization, a distinct dielectric relaxation process. mdpi.com The magnitude of this effect and its characteristic relaxation time are directly linked to the morphology and properties of the interface. Studies on analogous systems show that the activation energy for this interfacial polarization is significantly influenced by the concentration of the flexible modifier, demonstrating that the interfacial dynamics can be precisely tuned. mdpi.com

In more complex composites, such as those containing reinforcing fillers like paper or carbon fibers, additional interfaces are present (e.g., epoxy/filler). The presence of DGEG can further modify the dynamics at these interfaces. For instance, in paper-reinforced epoxy, the activation energy for the epoxy/paper interfacial polarization also decreases with the addition of a flexible plasticizer. mdpi.com

Computational molecular modeling serves as an essential tool for probing the interfacial region, which is often difficult to characterize experimentally. dpi-proceedings.com Molecular dynamics simulations on carbon fiber-epoxy composites have shown that a distinct interfacial region exists where properties like polymer mass density and dipole moment differ from the bulk values. dpi-proceedings.com It has been observed that a larger dipole moment in the interface region can correlate with changes in mechanical properties like interfacial shear stress. dpi-proceedings.com While these specific studies may not have included DGEG, the principles underscore the importance of molecular structure and interactions at the interface in determining the composite's macroscopic behavior. The flexible ether linkages of DGEG are expected to influence the local dipole moment and molecular packing at interfaces, thereby altering the interfacial dynamics.

Table of Compounds Mentioned

Compound Name Abbreviation
This compound DGEG
Polypropylene glycol diglycidyl ether PEGDGE
Epoxy Resin EP
Diglycidyl ether of Bisphenol A DGEBA

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis of Diethylene Glycol Diglycidyl Ether and its Derivatives

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the DEGDGE molecule and tracking their transformation during curing reactions. The FTIR spectrum of uncured DEGDGE exhibits distinct absorption bands that serve as fingerprints for its key structural components.

The presence of the epoxy groups is confirmed by characteristic peaks, including the C-O-C stretching of the oxirane ring, which typically appears around 910-950 cm⁻¹ and 840-860 cm⁻¹. researchgate.net The ether linkages (C-O-C) within the diethylene glycol backbone give rise to strong absorption bands in the region of 1088-1145 cm⁻¹. researchgate.netbas.bg Additionally, C-H stretching vibrations of the methylene (B1212753) groups are observed in the 2875-2914 cm⁻¹ range. researchgate.net

During the curing process, the intensity of the epoxy group absorption bands diminishes, providing a means to monitor the reaction's progress. Concurrently, the appearance and evolution of new absorption bands, such as a broad hydroxyl (-OH) stretching band around 3400 cm⁻¹, indicate the opening of the epoxy rings and the formation of a crosslinked polymer network.

Table 1: Characteristic FTIR Absorption Bands of this compound

Functional GroupWavenumber (cm⁻¹)Description
C-H Stretch2875 - 2914Aliphatic C-H stretching in methylene groups. researchgate.net
C-O-C Stretch (Ether)1088 - 1145Stretching vibration of the ether linkage in the diethylene glycol chain. researchgate.netbas.bg
C-O-C Stretch (Epoxy)910 - 950Asymmetric stretching of the oxirane ring. researchgate.net
C-O-C Stretch (Epoxy)840 - 860Symmetric stretching of the oxirane ring.

This table presents typical wavenumber ranges for the key functional groups in DEGDGE. The exact position of the peaks can be influenced by the molecular environment and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides unparalleled detail regarding the molecular structure of DEGDGE. It allows for the precise mapping of the chemical environment of each hydrogen and carbon atom within the molecule.

In the ¹H NMR spectrum of DEGDGE, distinct signals correspond to the protons of the epoxy rings and the ethylene (B1197577) glycol chain. The protons of the oxirane ring typically appear as a set of multiplets in the range of 2.6 to 3.2 ppm. The methylene protons adjacent to the ether oxygens in the diethylene glycol chain resonate at approximately 3.5 to 3.8 ppm.

The ¹³C NMR spectrum offers complementary information. The carbon atoms of the epoxy ring show characteristic signals around 44 ppm and 51 ppm. researchgate.net The carbons in the diethylene glycol chain appear in the region of 69 to 72 ppm. Analysis of the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the DEGDGE structure and can be used to assess its purity.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Epoxy CH₂2.6 - 2.8~44
Epoxy CH3.1 - 3.2~51
-O-CH₂- (chain)3.5 - 3.8~70-72
-CH₂-O- (epoxy side)3.4 - 3.7~71-73

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Thermal Analysis Methodologies

Thermal analysis techniques are critical for understanding the behavior of DEGDGE-based systems as a function of temperature. These methods are used to study curing reactions, thermal stability, and the viscoelastic properties of the resulting polymers.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the curing process of DEGDGE with various hardeners. nih.gov By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can determine key parameters of the curing reaction. nih.govtainstruments.com

A typical non-isothermal DSC scan of an uncured DEGDGE formulation shows a broad exothermic peak, which represents the heat released during the crosslinking reaction. mdpi.comveryst.com The area under this peak is proportional to the total enthalpy of the curing reaction (ΔH), providing a measure of the extent of reaction. The onset temperature and the peak temperature of the exotherm provide information about the initiation and the maximum rate of the curing reaction, respectively. mdpi.com

Furthermore, DSC is used to determine the glass transition temperature (Tg) of the cured epoxy resin. The Tg is observed as a step-like change in the heat flow curve and signifies the transition from a rigid, glassy state to a more flexible, rubbery state. veryst.com The value of Tg is a critical indicator of the degree of cure and the thermal performance of the final material. veryst.comresearchgate.net Isothermal DSC experiments can be employed to study the kinetics of the curing reaction at a constant temperature. researchgate.net

Table 3: Typical DSC Data for a DEGDGE Curing System

ParameterTypical Value RangeSignificance
Onset of Curing (°C)90 - 150Temperature at which the curing reaction begins.
Peak Exotherm Temp (°C)120 - 180Temperature of the maximum curing rate. mdpi.com
Enthalpy of Cure (J/g)300 - 500Total heat released during the reaction, related to the extent of cure. tainstruments.com
Glass Transition Temp (Tg) (°C)40 - 80Temperature at which the cured material transitions from a glassy to a rubbery state. researchgate.net

These values are illustrative and can vary significantly depending on the specific hardener, catalyst, and heating rate used.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition behavior of cured DEGDGE resins. nih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. cnrs.fr

The resulting TGA curve provides information on the onset temperature of degradation, the temperatures of maximum degradation rates, and the amount of residual char at high temperatures. researchgate.net For a typical cured DEGDGE-based polymer, the TGA thermogram will show one or more distinct weight loss steps, each corresponding to the decomposition of different parts of the polymer network. The initial decomposition temperature is a key parameter for assessing the thermal stability of the material. The char yield, or the percentage of material remaining at the end of the test, can provide insights into the fire-retardant properties of the resin. cnrs.fr

Table 4: Representative TGA Data for a Cured DEGDGE Polymer

ParameterTypical Value RangeDescription
Onset of Degradation (Tonset) (°C)250 - 350The temperature at which significant weight loss begins.
Temperature of Max. Degradation Rate (Tmax) (°C)300 - 450The temperature at which the rate of weight loss is highest.
Char Yield at 600°C (%)5 - 20The percentage of material remaining as a stable residue at high temperature. cnrs.fr

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of cured DEGDGE polymers. eag.comtainstruments.com DMA subjects a sample to a sinusoidal oscillating stress and measures the resulting strain, allowing for the determination of the storage modulus (E'), the loss modulus (E''), and the damping factor (tan δ) as a function of temperature or frequency. youtube.com

The storage modulus (E') represents the elastic response of the material and is a measure of its stiffness. youtube.com The loss modulus (E'') represents the viscous response and is related to the material's ability to dissipate energy. youtube.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the damping characteristics of the material. youtube.com

A typical DMA thermogram for a cured DEGDGE resin shows a high storage modulus in the glassy region, followed by a sharp drop in E' during the glass transition. The peak of the tan δ curve is often used as a precise measure of the glass transition temperature (Tg). elsevierpure.com In the rubbery plateau region above Tg, the storage modulus is significantly lower. DMA can also provide information about secondary transitions (β, γ relaxations) at temperatures below Tg, which are related to localized molecular motions within the polymer network. The gel point of a thermosetting resin system can also be determined by the intersection of the G' and G'' curves. intertek.com

Table 5: Typical DMA Properties of a Cured DEGDGE Network

PropertyGlassy RegionGlass TransitionRubbery Plateau
Storage Modulus (E')High (e.g., 1-3 GPa)Sharp DecreaseLow (e.g., 1-10 MPa)
Loss Modulus (E'')LowPeakLow
Tan Delta (tan δ)LowPeak (defines Tg)Low

The specific values and the shape of the DMA curves are influenced by the crosslink density, the type of hardener, and the presence of any fillers or modifiers.

Morphological and Microstructural Characterization

The morphology and microstructure of the crosslinked polymer network significantly influence the macroscopic properties of the final material. Techniques such as scanning electron microscopy and optical microscopy are utilized to probe these features.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the fracture surfaces of cured epoxy resins containing this compound. The resulting micrographs provide valuable insights into the fracture mechanisms and the degree of crosslinking. In toughened epoxy systems, SEM images of fracture surfaces can reveal features that indicate the mode of failure. For instance, the fracture surface of a brittle epoxy resin typically appears smooth with minimal tilted ripples. Conversely, the incorporation of flexibilizers or toughening agents, such as DEGDGE, can lead to rougher and more complex fracture surfaces. These features, such as crack bending and branching, suggest that the additive acts as an obstacle to crack propagation, thereby enhancing the material's toughness.

In composites where DEGDGE is used as a reactive diluent or modifier, SEM analysis can also elucidate the compatibility and interfacial adhesion between the epoxy matrix and any fillers or reinforcements. For example, in systems with particulate fillers, SEM can show whether the particles are well-dispersed and bonded to the matrix or if they have agglomerated, which would be detrimental to the mechanical properties.

Molecular Weight and Distribution Analysis (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. While this compound itself is a small molecule with a defined molecular weight of approximately 218.25 g/mol , GPC is invaluable for characterizing the polymers and oligomers synthesized from it. nih.gov

The principle of GPC involves the separation of molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, resulting in a longer retention time. By calibrating the system with polymer standards of known molecular weights, a calibration curve can be constructed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of an unknown sample. youtube.com The PDI provides a measure of the breadth of the molecular weight distribution. youtube.com For epoxy resins, GPC can be used to monitor the progress of polymerization reactions and to assess the final molecular architecture of the cured network.

Dielectric Spectroscopy for Molecular Dynamics and Relaxation Processes

Dielectric Spectroscopy is a sensitive technique used to probe the molecular dynamics and relaxation processes in polymers by measuring the complex permittivity as a function of frequency. In epoxy resins modified with this compound, this technique can identify various relaxation phenomena associated with molecular motions.

Studies on epoxy systems have identified several relaxation processes. The α-relaxation is associated with the glass transition temperature (Tg) and reflects the large-scale cooperative motion of the main polymer chains. elsevierpure.com As the temperature increases, the mobility of the polymer segments increases, leading to a peak in the dielectric loss spectrum. The incorporation of a flexible diluent like DEGDGE can lower the Tg and shift the α-relaxation to lower temperatures due to increased molecular mobility.

Below the Tg, secondary relaxations, such as β- and γ-relaxations , can be observed. The γ-relaxation in epoxy resins has been attributed to local motions of specific segments within the polymer network, such as the motion of main-chain sequences of methylene groups or polar ether linkages. elsevierpure.com In some cases, it has also been linked to the presence of unreacted epoxide groups. elsevierpure.com

Furthermore, in multiphase systems, interfacial polarization, also known as Maxwell-Wagner-Sillars (MWS) polarization, can occur at the interface between different components, such as between the epoxy matrix and a filler or a plasticizer like DEGDGE. This gives rise to an additional relaxation process.

The activation energies for these relaxation processes can be determined by analyzing the temperature dependence of the relaxation times, providing quantitative information about the energy barriers associated with the molecular motions.

Relaxation ProcessAssociated Molecular MotionTypical Activation Energy Range (kJ/mol)
α-relaxation Cooperative segmental motion of the main polymer chain (glass transition)Varies significantly with the system
Interfacial Polarization Charge accumulation at the interface of different phases (e.g., epoxy/DEGDGE)55.96–64.64
γ-relaxation Local motions of backbone sequences (e.g., methylene or ether groups)Varies depending on the specific moving unit

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Diethylene Glycol Diglycidyl Ether-Based Networks

Molecular dynamics (MD) simulations offer a virtual microscope to examine the dynamic behavior of atoms and molecules in DEGDGE-based polymer networks. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict a range of macroscopic properties from the underlying microscopic interactions.

MD simulations have been effectively used to predict the physical and mechanical properties of crosslinked polymer networks. For instance, simulations can calculate key properties such as Young's modulus, shear modulus, bulk modulus, and Poisson's ratio. These calculations are crucial for designing materials with specific mechanical performance. In studies of similar polyether-based networks, it has been demonstrated that properties like the glass transition temperature and elastic modulus can be accurately predicted. mdpi.com The cohesive energy density and fractional free volume, which are also obtainable from MD simulations, provide insights into how the microstructure of the polymer network influences its mechanical behavior. mdpi.com For example, a higher cohesive energy density often correlates with improved mechanical strength due to stronger intermolecular forces within the network.

A common approach involves constructing a representative model of the crosslinked network and then applying simulated mechanical deformations to calculate the stress-strain response. This allows for the determination of the material's stiffness and strength. Research on interpenetrating polymer networks (IPNs) has shown that MD simulations can successfully predict mechanical behaviors and explain the thermomechanical mechanisms, with results that align well with experimental data. mdpi.com

Table 1: Predicted Mechanical Properties of IPN Binders from MD Simulations

PropertyValue Range
Young's Modulus (E)Varies with temperature
Shear Modulus (G)Varies with temperature
Bulk Modulus (K)Varies with temperature
Poisson's Ratio (ν)Varies with temperature
Data derived from studies on similar polymer networks. mdpi.com

Studies on network polymer electrolytes containing poly(ethylene glycol) diglycidyl ether have utilized these techniques to understand ionic conductivity, which is directly related to the mobility of the polymer chains and the charge carriers within the network. researchgate.net The simulations can elucidate how factors like crosslink density and temperature affect the segmental motion of the DEGDGE chains, thereby influencing the material's properties.

The process by which individual DEGDGE monomers react to form a three-dimensional network is complex. MD simulations can be used to model this crosslinking reaction, providing insights into the evolution of the network structure. By defining reactive sites on the monomers and allowing them to form bonds based on proximity and orientation, these simulations can track the progression from a liquid monomer system to a solid, crosslinked gel.

This type of simulation helps in understanding how the initial conditions, such as monomer concentration and temperature, affect the final network topology, including the distribution of crosslinks and the presence of defects. These structural features are known to have a significant impact on the final mechanical and physical properties of the material.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more fundamental understanding of the electronic structure and reactivity of molecules. These methods are used to investigate the intrinsic properties of the DEGDGE molecule and its reactions.

The key to the formation of DEGDGE-based networks is the reactivity of its two epoxide (oxirane) groups. DFT calculations can be used to model the electronic structure of the epoxide ring and predict its susceptibility to nucleophilic attack, which is the fundamental reaction in the curing process. By calculating properties such as atomic charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most reactive sites on the molecule.

For instance, DFT studies on similar epoxide-containing molecules have been used to understand their reaction mechanisms. researchgate.net These calculations can help in predicting how different curing agents (nucleophiles) will react with the epoxide groups of DEGDGE and can guide the selection of appropriate catalysts to control the curing reaction.

The DEGDGE molecule is flexible and can adopt various conformations due to rotation around its single bonds. DFT can be used to perform a conformational analysis, identifying the most stable (lowest energy) three-dimensional structures of the molecule. This is crucial because the conformation of the monomer can influence how it packs in the liquid state and how it orients itself during the crosslinking reaction.

Furthermore, DFT is employed to study the intermolecular interactions between DEGDGE molecules and between DEGDGE and other components in a formulation, such as curing agents or solvents. By calculating interaction energies, researchers can understand the nature and strength of forces like hydrogen bonding and van der Waals interactions. nih.gov This information is valuable for predicting the compatibility of different components in a mixture and for understanding the cohesive forces within the resulting polymer network. For example, a DFT study on a polyethylene (B3416737) glycol-based nanocomposite investigated intermolecular interactions to understand the adsorption mechanism of a drug. nih.gov

Multiscale Modeling Approaches for this compound Systems

The predictive computational modeling of thermosetting polymers like those formed from this compound (DGEGDE) presents a significant challenge due to the vast range of time and length scales involved, from initial chemical reactions to the bulk material properties. arxiv.org Multiscale modeling provides a powerful framework to bridge these scales, integrating high-accuracy quantum mechanical calculations with computationally efficient coarse-grained simulations. mgms-ds.de This hierarchical approach enables the investigation of the structure-property relationships of DGEGDE-based epoxy networks, from their curing process to their final thermomechanical performance. mgms-ds.dedocumentsdelivered.com

A common strategy in the multiscale modeling of epoxy resins involves a hierarchical workflow that connects different levels of theory. documentsdelivered.com This typically begins with quantum mechanical (QM) calculations to provide fundamental data, which then parameterizes more computationally tractable models like all-atom (AA) molecular dynamics (MD) and, subsequently, coarse-grained (CG) models. mgms-ds.deacs.org

From Quantum Mechanics to All-Atom Models:

At the most fundamental level, QM calculations, often based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of the DGEGDE monomer and its reactions with curing agents. researchgate.net These calculations can provide crucial parameters that are not easily accessible through experiments, such as partial atomic charges, bond force constants, and the energy barriers of reaction pathways involved in the cross-linking process. researchgate.net This information is essential for developing accurate force fields, which are the cornerstone of all-atom molecular dynamics simulations. mgms-ds.de

All-Atom Molecular Dynamics (MD) Simulations:

All-atom MD simulations represent a significant step up in scale from QM methods, allowing for the simulation of systems containing thousands to millions of atoms. researchgate.net In the context of DGEGDE, AA MD is used to study the curing process by simulating the formation of cross-linked networks. mdpi.com By employing validated force fields, these simulations can predict a variety of thermomechanical properties of the resulting thermoset, such as its glass transition temperature (Tg), density, Young's modulus, and coefficient of thermal expansion. acs.orgnih.govmdpi.com

MD simulations have been successfully used to compare the properties of epoxy systems with different curing agents, demonstrating how subtle changes in chemical structure can influence bulk properties. nih.govmdpi.com For instance, studies on similar epoxy systems have shown good agreement between simulated and experimentally measured thermomechanical properties. nih.govresearchgate.net

Coarse-Graining for Larger Scales:

While powerful, AA MD simulations are computationally expensive and are often limited to nanosecond timescales and nanometer length scales. To explore the mesoscopic and macroscopic properties of DGEGDE networks, coarse-grained (CG) modeling is employed. arxiv.orgacs.orgrug.nl In a CG model, groups of atoms are represented as single "beads," significantly reducing the number of degrees of freedom in the system. researchgate.net This allows for simulations that can span much larger time and length scales. researchgate.net

The parameterization of the CG force field is critical and is often achieved by matching the structural or thermodynamic properties of the CG model to those obtained from more detailed AA simulations or experimental data. acs.orgresearchgate.net Techniques like the energy renormalization method, sometimes combined with machine learning, have been developed to systematically create accurate CG models for epoxy resins. arxiv.orgrug.nl These CG models have proven effective in predicting properties like density, Young's modulus, and yield stress across different degrees of crosslinking. arxiv.orgrug.nl

A key advantage of CG simulations is their ability to model the evolution of morphology during the curing process, including phenomena like phase separation in toughened epoxy blends. boisestate.edu Furthermore, some advanced CG models are capable of predicting tensile failure, a capability that is often beyond the reach of conventional MD simulations. researchgate.net

The table below summarizes the different modeling techniques used in a multiscale approach for epoxy systems and the typical properties they are used to investigate.

Modeling Technique Scale Typical Properties Investigated Key Advantages
Quantum Mechanics (QM)AngstromsReaction energetics, partial charges, force field parametersHigh accuracy for electronic properties
All-Atom Molecular Dynamics (AA MD)NanometersGlass transition temperature (Tg), density, Young's modulus, thermal expansion, network structureDetailed atomistic insight, prediction of thermomechanical properties
Coarse-Grained (CG) ModelingMicrometersPhase separation, morphology, large-scale mechanical response, tensile failureAccess to larger length and time scales, computational efficiency

Integration and Reverse Mapping:

A complete multiscale approach not only involves moving from finer to coarser scales but also includes methods for "reverse mapping" or "backmapping." documentsdelivered.com This process allows for the reintroduction of atomistic detail into a coarse-grained configuration, enabling the study of local atomistic phenomena within a larger, mesoscopically equilibrated structure. documentsdelivered.com Hierarchical methodologies have been developed that encompass mapping to a CG representation, simulating the cross-linking at the mesoscale, and then reverse mapping to a fully atomistic model for final property analysis. documentsdelivered.com

Future Directions and Emerging Research Avenues

Novel Functionalization and Derivatization Strategies for Diethylene Glycol Diglycidyl Ether

While this compound is primarily used for its dual oxirane functionalities that react to form cross-linked networks, emerging research is exploring the modification of its core structure to impart new properties. wikipedia.org These strategies aim to create derivatives with tailored characteristics for specialized applications.

One promising approach involves the synthesis of functional polymers using monomers with similar backbones, such as Di(ethylene glycol) vinyl ether (DEGMVE). DEGMVE, due to its hydroxyl group, can be polymerized through cationic or radical polymerization to create water-soluble, hydroxyl-containing polymers. chemicalbook.com These polymers have applications in biomedicine and as surface protection materials. chemicalbook.com Similar strategies could be adapted for DEGDGE, where its ether linkages could be functionalized prior to or after polymerization to introduce specific chemical groups.

Another avenue of research is inspired by the functionalization of Poly(ethylene glycol) (PEG). Research into Poly(ethylene glycol-co-glyceryl glycerol) has shown that it is possible to create PEG-based copolymers with 1,2-diol side chains. bohrium.com This allows for the attachment and release of molecules like aldehydes or ketones, making the polymer a potential support for catalysts or drugs. bohrium.com Applying this concept to DEGDGE could lead to the development of "smart" thermosets that can capture and release active molecules in response to specific stimuli.

Furthermore, the reaction of DEGDGE with various multi-functional amines can lead to the formation of complex network polymers. Studies on the addition reactions of polyethylene (B3416737) imine (PEI) or diethylenetriamine (B155796) (DETA) with poly(ethylene glycol) diglycidyl ether (PEGDE) have resulted in gels with controllable properties. mdpi.com By carefully selecting the amine and reaction conditions, it is possible to create materials ranging from hydrogels to porous polymers, opening up applications in fields like tissue engineering and separation technologies. mdpi.com

Advanced Composite Design with this compound as a Matrix Component

This compound is increasingly being investigated as a key component for toughening and modifying the properties of advanced composites. Its flexible aliphatic chain, when incorporated into a rigid epoxy matrix like that formed by Diglycidyl Ether of Bisphenol-A (DGEBA), can significantly enhance the mechanical performance of the final material.

Research has demonstrated that incorporating DEGDGE into a DGEBA/m-xylylenediamine (m-XDA) epoxy system can simultaneously improve both the strength and toughness of the resin. A study by Liu et al. showed that adding a specific amount of DEGDGE (referred to as DGEG in the study) improves elongation and impact strength. sci-hub.ruresearchgate.net Interestingly, the tensile strength was also enhanced at lower concentrations of DEGDGE. sci-hub.ru The addition of 14–28 wt% of DEGDGE was found to be the optimal range for concurrently strengthening and toughening the DGEBA epoxy resin. researchgate.net This is attributed to the formation of a homogeneous cross-linked network, as confirmed by a single glass transition temperature (Tg). sci-hub.ruresearchgate.net

The table below summarizes the mechanical properties of DGEBA epoxy resin modified with varying content of DEGDGE.

Data sourced from Liu et al. (2013). sci-hub.ru

Beyond monolithic thermosets, DEGDGE and similar flexible diglycidyl ethers are being explored as compatibilizers in bio-composites. For instance, ethylene (B1197577) glycol diglycidyl ether (EGDE) has been used to improve the thermal, mechanical, and barrier properties of poly(lactic acid) (PLA)/lignin composites. nih.gov The addition of EGDE was found to decrease the glass transition temperature, indicating a plasticizing effect that contributed to improved performance, making the composites suitable for green packaging applications. nih.gov This suggests a promising research direction for DEGDGE in enhancing the performance and processability of sustainable polymer blends and composites.

Integration in Sustainable and Recyclable Thermosetting Systems

The development of sustainable and recyclable thermosets is a critical area of materials science aimed at addressing the end-of-life issues of traditionally non-recyclable epoxy resins. The integration of DEGDGE into these systems is an emerging research avenue, focusing on creating materials that retain the robust performance of thermosets while allowing for disassembly and recycling.

One of the most promising approaches is the development of vitrimers. These are a class of polymers that can change their topology through associative covalent bond exchange reactions at elevated temperatures, enabling them to be reprocessed and recycled. rsc.org Research on polyhydroxyester vitrimers based on polyethylene glycol diglycidyl ether (PEGDGE), citric acid, and sebacic acid has shown that these materials can form robust, deformable networks. dntb.gov.ua Given its structural similarity, DEGDGE is an excellent candidate for creating flexible vitrimers with tunable properties. Bio-based epoxy vitrimers have been synthesized in one-pot, catalyst-free procedures, offering good reprocessability and recyclability. rsc.org

Another strategy involves incorporating cleavable linkages into the epoxy network. This can be achieved by using specific hardeners or monomers that contain bonds susceptible to cleavage under certain conditions (e.g., acid or heat). For example, azomethine-bearing diamines have been used as hardeners for DGEBA to yield cleavable and thermoformable covalent adaptable networks (CANs). researchgate.netrcsi.com These networks can be dissolved in an acid mixture, breaking the azomethine bonds and allowing for the recovery of a thermoplastic-like material. rcsi.com DEGDGE could be incorporated into such systems to enhance flexibility and processability without compromising the cleavable nature of the network. Similarly, the Diels-Alder reaction, a reversible cycloaddition, can be used to create thermally re-workable crosslinks in epoxy resins, a strategy that could be adapted for DEGDGE-containing formulations. mdpi.com

The push towards sustainability also involves the use of bio-based components. There is growing interest in replacing petroleum-derived compounds like Bisphenol A with renewable alternatives. ncsu.edu Bio-based epoxy resins have been developed from sources like resveratrol, isosorbide, and phloroglucinol. specificpolymers.com DEGDGE, with its flexible and hydrophilic nature, can be combined with these bio-based rigid monomers to create high-performance, partially bio-based thermosets with a reduced environmental footprint. nagase.com

Q & A

Q. What are the standard synthetic pathways for DEGDGE, and how do reaction conditions influence yield and purity?

DEGDGE is synthesized via a two-step process:

  • Step 1 : Diethylene glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst (e.g., BF₃) under controlled exothermic conditions to form a halohydrin intermediate .
  • Step 2 : The intermediate undergoes dehydrochlorination using sodium hydroxide to yield the final diglycidyl ether. Key factors affecting yield and purity include reaction temperature (maintained below 50°C to prevent side reactions), stoichiometric ratios of reactants, and catalyst concentration. Post-synthesis purification via vacuum distillation is critical to remove unreacted epichlorohydrin and byproducts .

Q. How does DEGDGE function as a reactive diluent in epoxy resin formulations?

DEGDGE reduces epoxy resin viscosity by 30–50% due to its low molecular weight (218.25 g/mol) and flexible ethylene glycol backbone. It participates in cross-linking via nucleophilic attack of its oxirane groups by amines or anhydrides, forming covalent bonds that enhance network flexibility. Optimal incorporation ranges from 10–30 wt%, balancing viscosity reduction with mechanical properties (e.g., tensile strength and impact resistance) .

Q. What safety protocols are essential when handling DEGDGE in laboratory settings?

  • Toxicity : DEGDGE is highly toxic, causing oxidative stress, DNA damage, and organ toxicity at doses >100 mg/kg in rodents. Use fume hoods, gloves, and full-face respirators to avoid inhalation or dermal contact .
  • Waste disposal : Neutralize residual DEGDGE with aqueous sodium hydroxide before disposal. Collect degraded products in sealed containers labeled for hazardous waste .

Advanced Research Questions

Q. What molecular mechanisms underlie DEGDGE-induced cellular toxicity, and how can these be mitigated in biomedical applications?

DEGDGE reacts with nucleophilic sites (e.g., cysteine residues) in proteins and enzymes, inhibiting metabolic pathways (e.g., glutathione synthesis) and inducing oxidative stress. In vitro studies show dose-dependent ROS generation (≥50 µM) and mitochondrial dysfunction. Mitigation strategies include:

  • Encapsulation in biodegradable polymers (e.g., poly(lactic-co-glycolic acid)) to limit cellular exposure .
  • Co-administration of antioxidants (e.g., N-acetylcysteine) to scavenge free radicals .

Q. How can DEGDGE be optimized as a cross-linker in UV-curable resins for high-performance coatings?

DEGDGE’s glycidyl groups undergo rapid cationic polymerization under UV light with photoinitiators (e.g., UVI-6976). Key parameters:

  • Viscosity control : Blending with low-MW monomers (e.g., ethylene glycol diglycidyl ether) achieves viscosities <60 mPa·s for ink-jet printing .
  • Curing efficiency : ≥90% conversion within 40 seconds at 25 mW/cm² UV intensity, monitored by photo-DSC .
  • Thermal stability : Post-curing at 120°C for 1 hour enhances cross-link density, raising glass transition temperature (Tg) by 10–15°C .

Q. What analytical techniques are most effective for characterizing DEGDGE-epoxy adducts and degradation products?

  • Structural analysis : ¹H/¹³C NMR and 2D HMQC/COSY identify cross-linking patterns and side reactions (e.g., etherification vs. esterification) .
  • Degradation profiling : LC-MS detects hydrolytic byproducts (e.g., diethylene glycol and glycidol) under acidic conditions (pH <4) .
  • Thermal stability : TGA shows 10% weight loss at 220°C in nitrogen, while DSC reveals Tg reductions of 5–10°C with 20 wt% DEGDGE .

Methodological Recommendations

  • Synthesis scale-up : Use jacketed reactors with precise temperature control (±2°C) to minimize exothermic runaway reactions .
  • Cross-linking optimization : Employ a stoichiometric excess of amine hardeners (1.2:1 amine/epoxy ratio) to ensure complete curing .
  • Toxicity screening : Prioritize in vitro assays (e.g., MTT and ROS assays) before in vivo studies to establish safe exposure thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.